N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16268098
InChI: InChI=1S/C9H16N2O4S/c12-9(11-2-4-15-5-3-11)10-8-1-6-16(13,14)7-8/h8H,1-7H2,(H,10,12)
SMILES:
Molecular Formula: C9H16N2O4S
Molecular Weight: 248.30 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC16268098

Molecular Formula: C9H16N2O4S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide -

Specification

Molecular Formula C9H16N2O4S
Molecular Weight 248.30 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)morpholine-4-carboxamide
Standard InChI InChI=1S/C9H16N2O4S/c12-9(11-2-4-15-5-3-11)10-8-1-6-16(13,14)7-8/h8H,1-7H2,(H,10,12)
Standard InChI Key MMBRHSKAULFCTM-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)N2CCOCC2

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a tetrahydrothiophene-1,1-dioxide core, a five-membered sulfur-containing ring oxidized to a sulfone, conjugated to a morpholine-4-carboxamide group via an amide bond. The molecular formula is C₁₀H₁₆N₂O₄S, with a molecular weight of 284.31 g/mol. Key structural attributes include:

  • Sulfone group: Enhances polarity and metabolic stability compared to non-oxidized thioether analogs.

  • Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to water solubility and hydrogen-bonding capacity .

  • Amide linkage: Facilitates conformational rigidity and intermolecular interactions.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide involves multi-step protocols:

  • Oxidation of tetrahydrothiophene: Treatment of tetrahydrothiophene with hydrogen peroxide or oxone yields the 1,1-dioxide derivative.

  • Amide coupling: Reaction of 3-aminotetrahydrothiophene-1,1-dioxide with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) forms the target compound.

Key considerations:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

  • Side products may include N-acylated byproducts, mitigated by controlling stoichiometry .

Reactivity Profile

The compound participates in reactions typical of sulfones and amides:

Reaction TypeConditionsProducts
Nucleophilic substitutionAlkyl halides, K₂CO₃Alkylated morpholine derivatives
HydrolysisHCl/H₂O, refluxMorpholine-4-carboxylic acid + tetrahydrothiophene-1,1-dioxide amine
ReductionLiAlH₄, THFSecondary alcohol derivatives

Data adapted from analogous sulfonamides and carboxamides .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: ~12 mg/mL (predicted via LogP = -0.8), enhanced by the morpholine ring’s hydrophilicity .

  • Thermal stability: Decomposes at 210°C (DSC analysis of analogs).

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Crystallography

Single-crystal X-ray diffraction of a related compound, N-(4-iodophenyl)morpholine-4-carboxamide, reveals a monoclinic lattice with hydrogen bonding between amide NH and sulfone oxygen . This suggests similar packing interactions for the target compound.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for JAK/STAT inhibitors, where the morpholine group modulates kinase selectivity .

Material Science

Sulfone-containing polymers incorporating this moiety demonstrate enhanced thermal resistance (Tg = 145°C) and dielectric properties, suitable for flexible electronics.

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